Salmon calcitonin (8-32) reduced
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Overview
Description
Salmon calcitonin (8-32), also known as sCT, is a peptide hormone derived from the thyroid gland of salmon. It shares structural similarities with human calcitonin but exhibits distinct pharmacological effects. Calcitonin is involved in regulating calcium homeostasis and bone metabolism. Specifically, sCT has been studied for its potential therapeutic applications related to weight loss, insulin sensitivity, and liver fat reduction .
Synthesis Analysis
Salmon calcitonin (8-32) is synthesized through recombinant DNA technology or extracted from salmon thyroid glands. The peptide sequence consists of 25 amino acids, with the active region spanning from position 8 to 32. Researchers have developed synthetic analogs and receptor agonists to explore its therapeutic potential .
Molecular Structure Analysis
The molecular structure of sCT comprises a linear chain of amino acids. Its primary sequence includes a disulfide bond that stabilizes the tertiary structure. The active region (amino acids 8-32) interacts with specific receptors, influencing various physiological processes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Treatment of Osteoporosis
Salmon calcitonin is known for its ability to regulate calcium homeostasis and inhibit bone resorption. It is used in the treatment of osteoporosis and other metabolic bone diseases by arresting bone resorption mediated by osteoclasts . The reduced form of salmon calcitonin may offer a more targeted approach, potentially reducing side effects and improving patient outcomes.
Antidepressant Effects
Recent studies have explored the antidepressant potential of salmon calcitonin. It has been reported to exert an antidepressant effect by modulating the p38 MAPK signaling pathway . This could represent a novel treatment avenue for depression, with the reduced form possibly enhancing these effects.
Amylin Receptor Activation
Salmon calcitonin has been shown to activate amylin receptors, which is associated with antidepressant effects . This activation could lead to new therapeutic strategies for treating depressive disorders, leveraging the specific properties of the reduced form of salmon calcitonin.
Calcium Homeostasis
The primary role of calcitonin, including salmon calcitonin, is in the maintenance of calcium homeostasis. It lowers blood calcium levels rapidly, which is crucial for preventing hypercalcemia and associated complications .
Mechanism of Action
Target of Action
Salmon calcitonin (sCT) is a synthetic peptide form of calcitonin primarily used to inhibit bone resorption . The primary targets of sCT are the calcitonin receptors, found primarily in osteoclasts . These receptors play a crucial role in bone remodeling and calcium homeostasis .
Mode of Action
sCT interacts with its targets, the calcitonin receptors, by binding to them . This binding enhances the production of vitamin D producing enzymes (25-hydroxyvitamine D-24-hydroxylase), leading to greater calcium retention and enhanced bone density . In addition, sCT inhibits bone resorption by osteoclasts (bone remodeling cells) and promotes bone formation by osteoblasts . This leads to a net increase in bone mass and a reduction in plasma calcium levels .
Biochemical Pathways
The interaction of sCT with its targets affects the biochemical pathways related to bone remodeling and calcium homeostasis . By inhibiting bone resorption and promoting bone formation, sCT influences the balance between osteoclast and osteoblast activity, thereby affecting the overall bone mass . Additionally, sCT has been shown to have protective effects on glutamate-induced cytotoxicity in C6 glial cells by inhibiting inflammatory and nitric oxide pathways .
Pharmacokinetics
sCT primarily undergoes degradation in the kidneys to form pharmacologically inactive metabolites . It is also metabolized in the blood and the peripheral tissue . The ADME properties of sCT and their impact on bioavailability are crucial for its therapeutic efficacy.
Result of Action
The molecular and cellular effects of sCT’s action primarily involve changes in bone mass and plasma calcium levels . By inhibiting bone resorption and promoting bone formation, sCT leads to a net increase in bone mass . This results in a reduction in plasma calcium levels . Furthermore, sCT has been shown to have a protective effect against glutamate-induced cytotoxicity in C6 glial cells .
Action Environment
The action, efficacy, and stability of sCT can be influenced by various environmental factors. For instance, the antidepressant potential of sCT was evaluated in a chronic restraint stress (CRS) mouse model of depression . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXHYNEZYAYPG-AABHONRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N37O40 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2890.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salmon calcitonin (8-32) reduced |
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